molecular formula C16H15NO B11345422 3-(3-Methylbenzyl)indolin-2-one

3-(3-Methylbenzyl)indolin-2-one

Cat. No.: B11345422
M. Wt: 237.30 g/mol
InChI Key: RPTSFSJBJOWBBY-UHFFFAOYSA-N
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Description

3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a dihydroindolone core with a 3-methylphenylmethyl substituent, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylbenzylamine with isatin in the presence of a suitable catalyst can yield the desired indolone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)

InChI Key

RPTSFSJBJOWBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2C3=CC=CC=C3NC2=O

Origin of Product

United States

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